BenchChemオンラインストアへようこそ!

Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Phosphodiesterase Bronchodilation SAR

This core scaffold delivers measurable competitive advantage: derivatives achieved a 97-fold improvement in PDE inhibition over theophylline, picomolar CK2 inhibition, and significantly enhanced CDK potency vs (R)-roscovitine. Its multi-positional derivatization enables rapid SAR optimization for oncology, respiratory, and anti-inflammatory programs. Procure this high-purity (≥97%) building block to bypass class-level uncertainty—your program deserves compound-specific, data-driven starting points, not assumptions.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 54346-27-9
Cat. No. B1413987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
CAS54346-27-9
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=C2N=CNC(=O)N2N=C1
InChIInChI=1S/C5H4N4O/c10-5-7-3-6-4-1-2-8-9(4)5/h1-3H,(H,6,7,10)
InChIKeyNYNNJBKGLLSTAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one (CAS 54346-27-9): Core Scaffold for Kinase Inhibition and Purine Bioisostere Applications


Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one (CAS 54346-27-9, molecular formula C5H4N4O, molecular weight 136.11) is a fused heterocyclic scaffold combining a pyrazole and a 1,3,5-triazinone ring [1]. This core structure is a prominent purine bioisostere, widely employed in medicinal chemistry as a template for developing potent kinase inhibitors—particularly targeting CDKs, CK2, and PDEs—as well as compounds with antioxidant, antimicrobial, and bronchodilatory properties [2]. Its chemical architecture enables systematic derivatization at multiple positions, offering a versatile platform for structure-activity relationship (SAR) optimization across diverse therapeutic programs [3].

Why Generic Substitution Fails: Critical Structural Determinants of Potency and Selectivity in Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one-Based Inhibitors


The pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one scaffold is not a monolithic entity; its biological activity is exquisitely sensitive to substituent identity and position. Direct interchange with other purine bioisosteres or even minor modifications within the same scaffold can result in orders-of-magnitude differences in potency. For instance, a specific derivative bearing an ethyl and phenyl group (compound 35) achieved a 97-fold improvement in PDE inhibition over theophylline, while a closely related bromo-substituted analog (compound 52) exhibited a 13-fold tissue selectivity shift [1]. Similarly, replacing the purine core of roscovitine with this scaffold yielded a CDK inhibitor with substantially enhanced cell-killing activity across a broad panel of tumor cell lines [2]. These findings underscore that procurement decisions must be guided by compound-specific quantitative performance data, not class-level assumptions. The evidence below establishes the measurable differentiation that justifies selection of this core scaffold or its optimized derivatives.

Quantitative Differentiation Evidence: Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one Scaffold and Derivatives vs. Key Comparators


PDE Inhibition: 97-Fold Potency Gain Over Theophylline via Targeted Substitution

Derivative 2-ethyl-7-phenylpyrazolo[1,5-a]-1,3,5-triazine (compound 35), built on the pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one core, demonstrated a 97-fold increase in potency as an inhibitor of cAMP phosphodiesterase (PDE) from bovine brain compared to theophylline, a standard reference compound [1]. A separate derivative in the same series, 8-bromo-2,4-dimethyl-7-phenylpyrazolo[1,5-a]-1,3,5-triazine (compound 52), exhibited a lung-to-heart selectivity ratio (α lung = 40 vs. α heart = 3.0), representing a 13-fold preference for lung tissue PDE [1].

Phosphodiesterase Bronchodilation SAR

CDK Inhibition: Enhanced Potency vs. (R)-Roscovitine Across Multiple Tumor Cell Lines

The pyrazolo[1,5-a]-1,3,5-triazine derivative 7a (GP0210), designed as a purine bioisostere, demonstrated significantly higher potency in inhibiting various CDKs and inducing cell death across a wide variety of human tumor cell lines compared to both (R)-roscovitine (a clinical-stage purine-based CDK inhibitor) and imidazo[2,1-f]-1,2,4-triazine 13 (GP0212) [1].

CDK inhibitor Cancer Bioisostere

Tubulin Polymerization Inhibition: Micromolar Antiproliferative Activity vs. Myoseverin in Colorectal Cancer

Pyrazolo[1,5-a]-1,3,5-triazine myoseverin derivatives 1a and 1c were identified as potent tubulin polymerization inhibitors and displayed specific antiproliferative activity in colorectal cancer cell lines at micromolar concentrations [1]. This study was designed to directly compare the antiproliferative and tubulin inhibitory activities of these derivatives with those of myoseverin, a purine-based microtubule assembly inhibitor [1].

Tubulin inhibitor Antiproliferative Colorectal cancer

Protein Kinase CK2 Inhibition: Picomolar Potency Achievable via Structure-Guided Design

Structure-guided optimization of pyrazolo[1,5-a][1,3,5]triazine derivatives yielded picomolar (pM) inhibitors of protein kinase CK2, which translated to low micromolar (μM) cytotoxic activity in cell-based assays using prostate and colon cancer cell lines [1].

CK2 inhibitor Kinase Cancer

CDK7 Inhibition in Pancreatic Ductal Adenocarcinoma: Apoptosis Induction and Migration Suppression

Novel pyrazolo[1,5-a]-1,3,5-triazine derivatives bearing indolyl or 7-aza-indolyl groups were efficiently synthesized and evaluated as CDK7 inhibitors. These compounds exhibited remarkable cytotoxicity and inhibited cell migration in pancreatic ductal adenocarcinoma (PDAC) models, also inducing apoptosis [1].

CDK7 Pancreatic cancer PDAC

Antioxidant and Enzyme Inhibition: Comparable or Superior Activity to Reference Drugs

A series of pyrazolo[1,5-a][1,3,5]triazine derivatives (5a-l) were synthesized and evaluated for antioxidant (DPPH, FRAP) and enzyme inhibitory (LOX, XO) activities. Compounds 5c, 5d, 5f, and 5g displayed IC50 values of 80.33–99.04 μM in DPPH and 85.69–102.81 μM in FRAP assays. In enzyme inhibition, compounds 5b-g showed IC50 values of 16.85–49.02 μM against LOX and 23.01–57.38 μM against XO. Compound 5f exhibited activity comparable to reference standards [1].

Antioxidant LOX inhibition XO inhibition

High-Impact Application Scenarios for Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one and Its Derivatives


Kinase Inhibitor Drug Discovery for Oncology

Given the scaffold's demonstrated picomolar CK2 inhibition [1], significantly enhanced CDK inhibitory potency over (R)-roscovitine [2], and potent activity against CDK7 in pancreatic cancer models [3], this compound serves as a validated starting point for designing novel, selective kinase inhibitors for solid tumors and hematologic malignancies.

Bronchodilator Development with Reduced Cardiac Side Effects

The 97-fold improvement in PDE inhibitory potency over theophylline, coupled with the observed tissue selectivity (α lung = 40 vs. α heart = 3.0) [4], positions derivatives of this scaffold as promising candidates for next-generation bronchodilators with an improved therapeutic window, directly addressing a key limitation of existing xanthine-based therapies.

Antioxidant and Anti-inflammatory Lead Optimization

The series of derivatives showing IC50 values as low as 16.85 μM against LOX and potent DPPH radical scavenging [5] demonstrates the scaffold's utility in developing dual-action agents for inflammatory diseases, atherosclerosis, or as additives in cosmetic and food formulations, where comparable activity to reference drugs is a critical procurement criterion.

Building Block for Purine Bioisostere-Based Medicinal Chemistry

As a direct purine bioisostere, the pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one core is a versatile synthon for constructing focused libraries targeting purinergic receptors (e.g., P2Y1) [6], kinases, and other purine-binding proteins. Its successful deployment in creating in vivo stable P2Y1 receptor antagonists validates its procurement for early-stage drug discovery and chemical biology probe development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.